(E)-3-Methyl-2-hexenoic acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

133.20 g/mol |

IUPAC Name |

(E)-4,4-dideuterio-3-(trideuteriomethyl)hex-2-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+/i2D3,4D2 |

InChI Key |

NTWSIWWJPQHFTO-MRLBEMMBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])/C(=C\C(=O)O)/C([2H])([2H])CC |

Canonical SMILES |

CCCC(=CC(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

What is (E)-3-Methyl-2-hexenoic acid-d5 and its chemical structure?

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Methyl-2-hexenoic acid-d5 is the deuterium-labeled form of (E)-3-Methyl-2-hexenoic acid, a branched-chain unsaturated fatty acid. The non-labeled compound is notably associated with human axillary odor. The deuterated analog serves as a crucial tool in biomedical and analytical research, primarily as an internal standard for the accurate quantification of its non-labeled counterpart in various biological matrices. Its use is particularly relevant in studies of skin microbiology, metabolic pathways, and the development of deodorizing and antiperspirant technologies.

This technical guide provides a comprehensive overview of this compound, including its chemical structure, properties, synthesis, and applications in experimental research.

Chemical Identity and Structure

This compound is structurally identical to its non-deuterated form, with the exception of five hydrogen atoms being replaced by deuterium (B1214612) atoms. This isotopic labeling is strategically placed on the methyl group at the C3 position and the adjacent C4 carbon.

The key structural features include:

-

A six-carbon chain with a carboxylic acid functional group.

-

A double bond between the C2 and C3 carbons in the (E) or trans configuration.

-

A methyl group attached to the C3 carbon.

-

Five deuterium atoms: three on the C3-methyl group and two on the C4 carbon.

The molecular formula of this compound is C₇H₇D₅O₂, and its molecular weight is approximately 133.20 g/mol . The CAS number for the unlabeled compound is 27960-21-0.

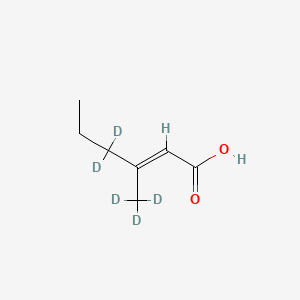

Chemical Structure Diagram

Below is a visual representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value (for non-deuterated form) |

| Appearance | Colorless oil |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Boiling Point | 237.28 °C at 760 mmHg |

| Melting Point | -9.25 °C |

| Purity (typical) | Up to 99.8% by HPLC |

Synthesis and Purification

The synthesis of this compound typically involves methods that allow for the specific incorporation of deuterium atoms.

General Synthetic Approach

A common strategy for the synthesis of deuterated fatty acids involves two main approaches:

-

Catalytic Deuteration: This method uses a catalyst, such as palladium or platinum, in the presence of deuterium oxide (D₂O) to facilitate the exchange of hydrogen atoms for deuterium atoms at specific positions on a precursor molecule.

-

Use of Deuterated Precursors: The synthesis can start with smaller, commercially available deuterated building blocks. For this compound, this could involve the use of deuterated methyl and ethyl reagents in a multi-step organic synthesis pathway.

Purification

Post-synthesis, the crude product is typically purified using chromatographic techniques to achieve high purity. A common method is High-Performance Liquid Chromatography (HPLC) , often using a reverse-phase column. The purity of the final product is then verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of endogenous (E)-3-Methyl-2-hexenoic acid in biological samples, such as sweat, plasma, or tissue extracts.

Quantification of (E)-3-Methyl-2-hexenoic Acid in Sweat by GC-MS

This protocol outlines a general procedure for the analysis of (E)-3-Methyl-2-hexenoic acid in sweat samples using the deuterated compound as an internal standard.

1. Sample Collection and Preparation:

-

Collect sweat samples from the subject, for example, by using absorbent pads placed in the axillary region.

-

Extract the collected sweat from the pads using a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of methanol (B129727) and water).

-

Spike the extract with a known amount of this compound solution of a known concentration. This serves as the internal standard.

-

Derivatize the fatty acids in the extract to make them more volatile for GC analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the carboxylic acids to their trimethylsilyl (B98337) (TMS) esters.

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the analytes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions for both the analyte and the internal standard. For the TMS derivative of (E)-3-Methyl-2-hexenoic acid, a potential ion to monitor would be the molecular ion or a prominent fragment ion. For the deuterated standard, the corresponding ions will have a mass shift of +5 amu.

-

3. Data Analysis:

-

Integrate the peak areas of the selected ions for both the native compound and the deuterated internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Create a calibration curve by analyzing a series of standards with known concentrations of the non-labeled compound and a constant concentration of the deuterated internal standard.

-

Determine the concentration of (E)-3-Methyl-2-hexenoic acid in the unknown samples by comparing their peak area ratios to the calibration curve.

Logical Workflow for Quantification

Caption: Workflow for quantifying (E)-3-Methyl-2-hexenoic acid.

Conclusion

This compound is an indispensable tool for researchers in various scientific disciplines. Its primary utility as an internal standard enables the precise and accurate quantification of its non-deuterated counterpart, which is crucial for understanding its role in human physiology and pathology. The methodologies outlined in this guide provide a framework for the application of this valuable labeled compound in rigorous scientific investigation. As research into the human microbiome and its metabolic products continues to expand, the importance of such analytical standards is set to grow.

Physical and chemical properties of (E)-3-Methyl-2-hexenoic acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (E)-3-Methyl-2-hexenoic acid-d5, a deuterated analog of a key compound associated with human axillary odor. This document is intended to serve as a valuable resource for researchers in the fields of metabolomics, dermatology, and product development, offering detailed information on its characteristics, synthesis, and analytical methodologies. The inclusion of deuterated standards like this compound is crucial for accurate quantification in complex biological matrices.[1][2]

Physicochemical Properties

This compound is a stable, isotopically labeled version of (E)-3-Methyl-2-hexenoic acid. The deuterium (B1214612) labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification.[1][2] General physical and chemical properties are summarized below. While specific data for the deuterated compound are limited, the properties of the non-deuterated analog provide a close approximation.

Table 1: Physical and Chemical Properties of this compound and its Non-deuterated Analog

| Property | This compound | (E)-3-Methyl-2-hexenoic acid (Non-deuterated) |

| Molecular Formula | C₇H₇D₅O₂[3][4] | C₇H₁₂O₂[5][6] |

| Molecular Weight | 133.20 g/mol [3][4] | 128.17 g/mol [5][6] |

| CAS Number | 27960-21-0 (unlabelled)[4] | 27960-21-0[5][6] |

| Appearance | Colorless oil[4] | Colorless to pale yellow liquid |

| Purity | ≥99% atom D; ≥99.8% by HPLC[4] | Typically ≥97% |

| Boiling Point | Not specified | 237.28 °C at 760 mmHg |

| Melting Point | Not specified | -9.25 °C |

| Solubility | Soluble in organic solvents. | Soluble in organic solvents, limited solubility in water. |

| Storage Temperature | 4°C | 4°C |

Synthesis

The synthesis of this compound typically involves introducing deuterium atoms into the molecule through various deuteration techniques. Common strategies include:

-

Catalytic Deuteration: This method utilizes a catalyst, such as palladium or platinum, in the presence of a deuterium source like deuterium oxide (D₂O) to facilitate the exchange of hydrogen atoms with deuterium at specific positions on the molecule.[3]

-

Use of Deuterated Precursors: Synthesis can also be achieved by starting with reagents that are already enriched with deuterium. For example, a deuterated Grignard reagent like CD₃MgBr can be used to introduce a trideuteromethyl group.[3]

A potential synthetic route for the non-deuterated analog, which could be adapted for the deuterated version, starts from 2-pentanone and involves a series of reactions including a Grignard reaction, hydroboration, oxidation, and dehydration.[7]

Experimental Workflow for a Potential Synthesis Route:

Caption: A potential synthetic pathway for (E)-3-Methyl-2-hexenoic acid.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds like this compound. The compound is often derivatized to increase its volatility and thermal stability before analysis.[8] The mass spectrum of the deuterated compound will show a molecular ion peak that is 5 mass units higher than its non-deuterated counterpart, allowing for clear differentiation and quantification.[3]

General GC-MS Protocol for Organic Acid Analysis:

-

Sample Preparation: Acidify the sample and extract the organic acids into an organic solvent (e.g., ethyl acetate).[9]

-

Derivatization: Evaporate the solvent and treat the residue with a derivatizing agent, such as a silylating agent (e.g., BSTFA with 1% TMCS), and heat to form a volatile derivative.[9][10]

-

GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS) to separate the components.

-

MS Detection: Detect the eluted compounds using a mass spectrometer, typically in full scan or selected ion monitoring (SIM) mode for targeted analysis.[8]

Logical Workflow for GC-MS Analysis:

Caption: General workflow for the GC-MS analysis of organic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the positions of deuterium incorporation. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the methyl group at C3 and the methylene (B1212753) group at C4 would be absent or significantly reduced in intensity compared to the non-deuterated compound. The presence of deuterium can also cause slight shifts in the signals of neighboring protons.

General Protocol for NMR Sample Preparation:

-

Sample Dissolution: Dissolve an appropriate amount of the compound (typically 5-25 mg for ¹H NMR) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]

-

Filtration: If the solution is not clear, filter it to remove any particulate matter.[11]

-

Transfer to NMR Tube: Transfer the clear solution to a clean, high-quality 5 mm NMR tube.

-

Analysis: Acquire the NMR spectrum on a spectrometer.

Biological Significance and Signaling Pathways

(E)-3-Methyl-2-hexenoic acid is a key contributor to human axillary odor. It is not directly secreted in sweat but is produced by the enzymatic action of skin microflora, particularly Corynebacterium and Staphylococcus species, on odorless precursor molecules present in apocrine sweat.[12] These precursors are typically amino acid conjugates.[12] The bacteria possess enzymes, such as N-acylglutamine aminoacylases, that cleave these precursors to release the volatile and odorous fatty acid.[12]

This compound serves as a valuable tracer to study these bacterial metabolic pathways and to quantify the formation of the odorous compound in various biological and consumer product testing scenarios. [1]

Bacterial Production of (E)-3-Methyl-2-hexenoic Acid:

Caption: Formation of (E)-3-Methyl-2-hexenoic acid by skin microbiota.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. This compound () for sale [vulcanchem.com]

- 4. esschemco.com [esschemco.com]

- 5. (2E)-3-Methyl-2-hexenoic acid | C7H12O2 | CID 6443739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2E)-3-Methyl-2-hexenoic acid | 27960-21-0 | FM157047 [biosynth.com]

- 7. homework.study.com [homework.study.com]

- 8. metbio.net [metbio.net]

- 9. scispace.com [scispace.com]

- 10. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of (E)-3-Methyl-2-hexenoic acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (E)-3-Methyl-2-hexenoic acid-d5, a deuterated isotopologue of a significant short-chain fatty acid. This document details the synthetic route, including a robust experimental protocol, purification methods, and the analytical techniques required to ensure the final product's purity and isotopic enrichment.

Introduction

(E)-3-Methyl-2-hexenoic acid is a naturally occurring, unsaturated short-chain fatty acid. Its deuterated analogue, this compound, serves as a valuable internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic studies. The strategic placement of five deuterium (B1214612) atoms on the methyl and adjacent methylene (B1212753) groups provides a distinct mass shift, enabling sensitive and accurate detection in complex biological matrices.

This guide focuses on a stereoselective synthesis to obtain the desired (E)-isomer, critical for applications where isomeric purity is paramount. The synthetic strategy employs a Horner-Wadsworth-Emmons (HWE) reaction, renowned for its high (E)-selectivity in alkene formation.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process commencing with the Horner-Wadsworth-Emmons olefination reaction between a deuterated ketone and a phosphonate (B1237965) reagent, followed by the hydrolysis of the resulting ester.

Overall Reaction Scheme:

A detailed workflow of the synthesis is presented below.

(E)-3-Methyl-2-hexenoic acid-d5 molecular formula and weight

An In-depth Technical Guide to (E)-3-Methyl-2-hexenoic acid-d5

This technical guide provides essential information regarding the molecular properties of (E)-3-Methyl-2-hexenoic acid and its deuterated analog, this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize isotopically labeled compounds.

Molecular Properties

(E)-3-Methyl-2-hexenoic acid is an unsaturated fatty acid. Its deuterated form, this compound, is a valuable tool in various research applications, serving as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The incorporation of five deuterium (B1214612) atoms results in a predictable mass shift, facilitating its distinction from the endogenous, non-labeled compound.

Data Presentation: Molecular Formula and Weight

The table below summarizes the molecular formula and weight for both the non-labeled compound and its d5-labeled analog.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| (E)-3-Methyl-2-hexenoic acid | C₇H₁₂O₂[3][][5][6] | 128.17[3][][5] |

| This compound | C₇H₇D₅O₂[1][7][8] | 133.20[1][2][7][8] |

Experimental Protocols: A Conceptual Workflow

The utilization of this compound as an internal standard is a common practice in bioanalytical methods for the accurate quantification of its non-deuterated counterpart in complex matrices. The general workflow for such an analysis is outlined below.

Methodology for Quantification using Isotope Dilution Mass Spectrometry

A typical experimental protocol involves the following key steps:

-

Sample Preparation : A known amount of the deuterated internal standard (this compound) is spiked into the biological sample (e.g., plasma, urine, sweat). This is followed by an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte and the internal standard from the sample matrix.

-

Chromatographic Separation : The extracted sample is injected into a GC or LC system. The chromatographic column separates the analyte and internal standard from other matrix components based on their physicochemical properties.

-

Mass Spectrometric Detection : The separated compounds are introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) ratios corresponding to the molecular ions or characteristic fragment ions of both the non-labeled analyte and the d5-labeled internal standard.

-

Data Analysis and Quantification : The peak areas for the analyte and the internal standard are measured from the resulting chromatograms. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards. The concentration of the analyte in the unknown sample is then calculated from this calibration curve.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of a typical quantitative analysis using a deuterated internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound ((2E)-3-Methyl-2-hexenoic acid-d5) | 稳定同位素 | MCE [medchemexpress.cn]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 5. (2E)-3-Methyl-2-hexenoic acid | C7H12O2 | CID 6443739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 27960-21-0: (2E)-3-Methyl-2-hexenoic acid | CymitQuimica [cymitquimica.com]

- 7. This compound () for sale [vulcanchem.com]

- 8. esschemco.com [esschemco.com]

Unraveling the Origins of Body Odor: A Technical Guide to the Precursors of (E)-3-Methyl-2-hexenoic Acid in Apocrine Sweat

For Immediate Release

This technical guide provides a comprehensive overview of the precursors of (E)-3-methyl-2-hexenoic acid (3M2H), a key contributor to human axillary odor. Tailored for researchers, scientists, and professionals in drug development, this document delves into the biochemical pathways of -3M2H formation, presents quantitative data on precursor concentrations, and details the experimental protocols utilized in this field of study.

Introduction: The Biochemical Basis of Axillary Odor

Human axillary odor is not a direct product of sweat itself. Freshly secreted apocrine sweat is largely odorless. The characteristic malodor arises from the biotransformation of non-volatile precursor molecules by the resident skin microbiota. A pivotal molecule in this process is (E)-3-methyl-2-hexenoic acid (3M2H), a branched-chain unsaturated fatty acid with a potent, cheesy, and sweaty odor. Understanding the nature and origin of its precursors is fundamental to developing effective odor-control technologies.

The primary precursors of 3M2H are water-soluble, non-volatile amino acid conjugates secreted from the apocrine glands.[1][2] The most significant of these is N-α-3-methyl-2-hexenoyl-L-glutamine.[3][4] These precursors are transported into the apocrine gland lumen by the ATP-binding cassette transporter C11 (ABCC11).[5][6] On the skin surface, commensal bacteria, predominantly of the Corynebacterium genus, produce enzymes that cleave these conjugates, releasing the volatile and odorous 3M2H.[3][7]

The Precursors of (E)-3-Methyl-2-hexenoic Acid

The predominant precursor to 3M2H is a glutamine conjugate. However, apocrine sweat is a complex mixture containing other related precursors that contribute to the overall axillary odor profile.

N-α-3-methyl-2-hexenoyl-L-glutamine: The Principal Precursor

The primary and most studied precursor of 3M2H is N-α-3-methyl-2-hexenoyl-L-glutamine.[3][4] This molecule consists of the 3M2H moiety linked to the amino group of L-glutamine. Its water-soluble nature allows for its secretion in apocrine sweat.

Other Related Precursors

While N-α-3-methyl-2-hexenoyl-L-glutamine is central to 3M2H formation, it is important to note that other structurally similar precursors for other key odorants exist in apocrine sweat. Notably, N-α-3-hydroxy-3-methyl-hexanoyl-glutamine is the precursor to 3-hydroxy-3-methylhexanoic acid (HMHA), another significant contributor to axillary odor.[2][4] Quantitative studies have shown that the HMHA precursor is often the most abundant of these glutamine conjugates.[7]

Quantitative Analysis of 3M2H and its Precursors

The concentration of 3M2H and its precursors in axillary sweat can vary significantly among individuals, influenced by factors such as genetics (e.g., ABCC11 genotype), diet, and the composition of the skin microbiome.[5][7]

| Compound | Concentration Range | Sample Matrix | Analytical Method | Reference |

| (E)-3-Methyl-2-hexenoic acid (3M2H) | 15.9–34.6 nmol/mL | Axillary sweat extracted from T-shirts | Gas Chromatography-Mass Spectrometry (GC-MS) | [3][8] |

| N-α-3-methyl-2-hexenoyl-L-glutamine | Quantitatively less abundant than HMHA-Gln | Axillary wash samples | Liquid Chromatography-Mass Spectrometry (LC-MS) | [7] |

| N-α-3-hydroxy-3-methyl-hexanoyl-glutamine (HMHA-Gln) | Most abundant glutamine conjugate precursor | Axillary wash samples | Liquid Chromatography-Mass Spectrometry (LC-MS) | [7] |

Biochemical Pathway of (E)-3-Methyl-2-hexenoic Acid Formation

The formation of 3M2H is a multi-step process involving secretion by the host and subsequent enzymatic action by the skin microbiota.

Experimental Protocols

Collection of Apocrine Sweat

A reliable method for collecting pure apocrine sweat involves the intradermal injection of epinephrine (B1671497) to stimulate secretion.[1]

Protocol:

-

The axillary vault is cleaned with 70% ethanol.

-

A sterile saline solution containing epinephrine is injected intradermally at multiple points within the axilla.

-

The induced sweat is collected using sterile micropipettes or absorbent pads.

-

Samples are immediately stored at -80°C until analysis.

An alternative, less invasive method involves collecting sweat from T-shirts worn for a specified period (e.g., 24 hours).[3][8]

Quantification of (E)-3-Methyl-2-hexenoic Acid by GC-MS

Sample Preparation (from T-shirt):

-

A defined area (e.g., 10x10 cm) is cut from the axillary region of the T-shirt.

-

The fabric is extracted with a solvent (e.g., 10% ethanol) on a rotary shaker.

-

The extract is concentrated, often by lyophilization.

-

The residue is redissolved and subjected to solid-phase extraction (SPE) to isolate acidic compounds.[3]

GC-MS Analysis:

-

Gas Chromatograph: Agilent 8890 GC system or similar.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]

-

Injection: Splitless mode.

-

Oven Temperature Program: Initial temperature of 50°C for 1 min, ramp at 7°C/min to 190°C, then 3°C/min to 250°C, hold for 20 min.[3]

-

Mass Spectrometer: Agilent 5975 MSD or similar.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: Selected Ion Monitoring (SIM) of the molecular ion (m/z 128) for quantification.[3]

Analysis of N-acyl-glutamine Precursors by LC-MS/MS

Sample Preparation:

-

Apocrine sweat or axillary wash samples are collected.

-

Proteins are precipitated using a solvent like acetonitrile.

-

The supernatant is collected, dried, and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Liquid Chromatograph: A UHPLC system such as Agilent 1290 Infinity.

-

Column: A reverse-phase column like Zorbax SB-C18 is often used. Ion-pairing agents may be required for better separation of these polar molecules.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for sensitive and specific detection.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-product ion transitions for each N-acyl-glutamine conjugate.

Conclusion

The formation of (E)-3-methyl-2-hexenoic acid, a key determinant of axillary odor, is a complex interplay between host physiology and skin microbiology. The identification of N-α-3-methyl-2-hexenoyl-L-glutamine as its primary precursor, secreted via the ABCC11 transporter and cleaved by corynebacterial enzymes, has provided a clear molecular target for the development of novel deodorant and antiperspirant technologies. Further research focusing on the biosynthesis of these precursors within the apocrine gland and the regulation of the relevant bacterial enzymes will continue to advance our understanding and control of human body odor.

References

- 1. An investigation of human apocrine gland secretion for axillary odor precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. A functional ABCC11 allele is essential in the biochemical formation of human axillary odor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Individual comparisons of the levels of (E)-3-methyl-2-hexenoic acid, an axillary odor-related compound, in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Labeling and Stability of (E)-3-Methyl-2-hexenoic acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-3-Methyl-2-hexenoic acid-d5, a deuterated analog of a key volatile organic compound associated with human axillary odor. This document details its isotopic labeling, stability, synthesis, and analytical characterization, offering valuable information for researchers utilizing this compound as an internal standard or tracer in metabolic studies.

Compound Identification and Properties

This compound is the isotopically labeled form of (E)-3-Methyl-2-hexenoic acid, where five hydrogen atoms have been replaced by deuterium (B1214612). This substitution provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇D₅O₂ |

| Molecular Weight | 133.20 g/mol [1] |

| Appearance | Colorless oil |

| Isotopic Purity (atom % D) | ≥ 99%[2] |

| Chemical Purity (HPLC) | ≥ 99.8%[2] |

| Storage | Recommended at -20°C for long-term stability |

Table 2: Isotopic Labeling Details

| Position of Deuterium Labels | Number of Deuterium Atoms |

| C3-methyl group | 3 |

| C4-methylene group | 2 |

Stability Profile

While specific, long-term stability studies on this compound under various pH and temperature conditions are not extensively published, general knowledge of short-chain unsaturated fatty acids suggests the following:

-

Temperature: For long-term storage, maintaining the compound at -20°C is recommended to minimize degradation.[1] At room temperature, the stability of short-chain fatty acids can be compromised over extended periods.

-

pH: The stability of fatty acids is influenced by pH. In acidic conditions (pH < 4), the protonated form is predominant and generally more stable. In alkaline conditions (pH > 8), the carboxylate form is prevalent, which can be more susceptible to certain reactions. The production of short-chain fatty acids from food waste has been shown to be optimal at a pH of 6.5.

-

Oxidation: As an unsaturated carboxylic acid, (E)-3-Methyl-2-hexenoic acid is susceptible to oxidation at the double bond, especially under harsh conditions such as high temperatures or the presence of oxidizing agents. Deuteration at the bis-allylic position is known to inhibit lipid peroxidation.

Biochemical Pathway: Axillary Odor Formation

(E)-3-Methyl-2-hexenoic acid is a key contributor to human axillary odor. It is not secreted directly but is released from a non-volatile precursor through bacterial action. The following diagram illustrates this biochemical pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with catalytic deuteration being a common approach. The following is a generalized protocol based on literature procedures for deuterating fatty acids.

Materials:

-

(E)-3-Methyl-2-hexenoic acid

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst

-

High-pressure reactor

-

Organic solvent (e.g., diethyl ether)

-

Anhydrous sodium sulfate (B86663)

-

HPLC system with a C18 column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

In a high-pressure reactor, combine (E)-3-Methyl-2-hexenoic acid, D₂O, and the catalyst.

-

Seal the reactor and purge with an inert gas.

-

Heat the mixture to the desired temperature (e.g., 150-200°C) and pressurize with D₂ gas if necessary, according to the specific catalytic system.

-

Maintain the reaction for a specified time (e.g., 24-48 hours) with stirring.

-

After cooling, carefully vent the reactor and filter the mixture to remove the catalyst.

-

Extract the aqueous solution with an organic solvent.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC using a gradient of acetonitrile and water.

-

Collect the fractions containing the desired product and confirm its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the quantification of this compound.

Sample Preparation:

-

For biological samples (e.g., sweat, plasma), perform a liquid-liquid or solid-phase extraction to isolate the fatty acids.

-

Derivatize the extracted fatty acids to a more volatile form, such as methyl or pentafluorobenzyl esters, if necessary.

-

Reconstitute the final extract in a suitable solvent (e.g., hexane (B92381) or isooctane).

Table 3: Typical GC-MS Parameters for Volatile Fatty Acid Analysis

| Parameter | Setting |

| GC Column | Capillary column suitable for fatty acids (e.g., DB-WAX, HP-INNOWAX) |

| Injector Temperature | 250°C |

| Oven Program | Initial temp: 50-80°C, hold for 1-2 min, ramp at 5-10°C/min to 200-240°C, hold for 5-10 min |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Splitless or split, depending on concentration |

| MS Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |

| Monitored Ions (SIM) | m/z 133.2 for this compound; m/z 128.2 for the unlabeled analog |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is used to confirm the structure and determine the isotopic purity of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d6).

-

Filter the solution if any particulate matter is present.

-

Transfer the solution to a 5 mm NMR tube.

Expected Spectral Features:

-

¹H NMR: The spectrum will show the absence or significant reduction of signals corresponding to the protons on the C3-methyl group and the C4-methylene group compared to the unlabeled compound. The remaining proton signals will confirm the overall structure.

-

²H NMR: A deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium labels, confirming the success of the isotopic labeling.

-

¹³C NMR: The spectrum will show characteristic shifts for the carboxylic acid carbon (around 170-180 ppm) and the carbons of the double bond. The signals for the deuterated carbons will show a characteristic splitting pattern due to C-D coupling.

Conclusion

This compound is a valuable tool for researchers studying the biochemistry of human odor and related metabolic pathways. Its high isotopic and chemical purity, combined with well-established analytical methods, allows for its reliable use as an internal standard and tracer. The information provided in this guide serves as a comprehensive resource for the effective application of this isotopically labeled compound in scientific research.

References

An In-depth Technical Guide on the Olfactory Perception of (E)-3-Methyl-2-hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory perception of (E)-3-Methyl-2-hexenoic acid, a key molecule in human axillary odor. The document details its chemical properties, biosynthesis, odor profile, and the mechanisms of its perception, including relevant genetic factors and signaling pathways. Detailed experimental protocols for its analysis and sensory evaluation are also provided to facilitate further research and development in this area.

Chemical and Physical Properties

(E)-3-Methyl-2-hexenoic acid is an unsaturated carboxylic acid.[1] It is a colorless to pale yellow liquid with a distinct fatty acid odor.[1] The presence of a double bond in its structure makes it susceptible to reactions like hydrogenation and polymerization.[1] It is more soluble in organic solvents than in water due to the hydrophobic nature of its hydrocarbon chain.[1]

Table 1: Physicochemical Properties of (E)-3-Methyl-2-hexenoic acid

| Property | Value | Reference |

| CAS Number | 27960-21-0 | [1] |

| Molecular Formula | C7H12O2 | [1] |

| Molecular Weight | 128.17 g/mol | [2] |

| Boiling Point | 237.28 °C at 760 mmHg | |

| Melting Point | -9.25 °C | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fatty, Cheesy, Goaty, Sweaty | [2][3] |

Biosynthesis and Release in Axillary Odor

(E)-3-Methyl-2-hexenoic acid is a primary contributor to the characteristic scent of human underarm odor.[3][4][5] It is not directly secreted in its volatile form. Instead, it is released from a non-volatile, water-soluble precursor molecule, N-α-(E)-3-methyl-2-hexenoyl-L-glutamine, which is secreted by the apocrine glands.[6] Bacteria residing on the skin, particularly of the Corynebacterium genus, possess specific enzymes that cleave the bond between the fatty acid and the glutamine molecule, releasing the odorous (E)-3-Methyl-2-hexenoic acid.[6][7] This enzymatic cleavage is a crucial step in the formation of axillary odor.[6]

The production of the precursor molecule is genetically influenced. The ABCC11 gene is a major determinant of axillary odor precursor secretion.[8][9][10] Individuals with a specific single-nucleotide polymorphism (538G>A) in this gene, particularly common in East Asian populations, produce less of the precursor and consequently have a weaker body odor.[9][10]

Olfactory Profile and Perception Threshold

The odor of (E)-3-Methyl-2-hexenoic acid is commonly described as "sweaty," "cheesy," or "goat-like".[2][3] Its perception can vary among individuals, which may be due to genetic differences in olfactory receptors.

A study conducted to determine the olfactory threshold of (E)-3-Methyl-2-hexenoic acid and its (Z)-isomer revealed significant differences in their potency.[11] The (E)-isomer has a much lower odor threshold, making it a more significant contributor to the overall perception of axillary odor.[11]

Table 2: Olfactory Thresholds of 3-Methyl-2-hexenoic Acid Isomers

| Isomer | Average Threshold Concentration (ppb in air) | Reference |

| (E)-3-Methyl-2-hexenoic acid | 13.8 | [11] |

| (Z)-3-Methyl-2-hexenoic acid | 278.7 | [11] |

The concentration of (E)-3-Methyl-2-hexenoic acid in axillary sweat can also vary significantly between individuals. A study on Japanese subjects found detectable levels in a subset of the participants, with concentrations ranging from 15.9 to 34.6 nmol/ml.[12][13]

Table 3: Concentration of (E)-3-Methyl-2-hexenoic Acid in Axillary Sweat (Japanese Subjects)

| Subject Group | Concentration Range (nmol/ml) | Reference |

| 6 out of 30 subjects | 15.9 - 34.6 | [12][13] |

Olfactory Receptor and Signaling Pathway

The perception of odors is initiated by the interaction of odorant molecules with olfactory receptors (ORs), which are G-protein-coupled receptors (GPCRs) located in the olfactory sensory neurons in the nose.[14][15][16] While the specific olfactory receptor that binds (E)-3-Methyl-2-hexenoic acid has not been definitively identified in the provided search results, the OR5A1 and OR5A2 genes are part of the olfactory receptor family and are involved in the perception of various odorants.[14][15][16][17] It is plausible that one or more receptors from this large family are responsible for its detection.

The general mechanism of olfactory signal transduction is well-established. The binding of an odorant to its receptor triggers a cascade of intracellular events.

Caption: General olfactory signal transduction pathway.

Upon binding of (E)-3-Methyl-2-hexenoic acid to its specific olfactory receptor, the associated G-protein (Gαolf) is activated.[18] This G-protein then activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[18][19] The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of sodium and calcium ions, which depolarizes the neuron.[18] The influx of calcium ions also opens calcium-activated chloride channels, causing an efflux of chloride ions that further depolarizes the cell, generating an action potential that is transmitted to the brain for processing.[18]

Experimental Protocols

Quantification of (E)-3-Methyl-2-hexenoic Acid in Axillary Sweat by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the methodology described for analyzing axillary odor-related compounds.[12][13]

Objective: To extract and quantify the amount of (E)-3-Methyl-2-hexenoic acid from axillary sweat samples.

Materials:

-

Cotton pads or T-shirts worn for 24 hours to collect sweat.

-

Organic solvent for extraction (e.g., dichloromethane).

-

Internal standard (e.g., a deuterated analog of the target compound).

-

Derivatizing agent (e.g., for esterification if necessary).

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

Procedure:

-

Sample Collection: Subjects wear cotton pads in their axillae or a T-shirt for a 24-hour period to collect sweat.[13][20]

-

Extraction: The collected sweat from the cotton pads or T-shirt is extracted with an appropriate organic solvent.

-

Internal Standard Addition: A known amount of an internal standard is added to the extract to allow for accurate quantification.

-

Derivatization (Optional): Depending on the analytical method, the carboxylic acid group may be derivatized (e.g., converted to a methyl ester) to improve its chromatographic properties.[21]

-

GC-MS Analysis: The prepared sample is injected into the GC-MS system. The gas chromatograph separates the different volatile compounds in the sample based on their boiling points and interactions with the chromatographic column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for their identification and quantification based on their mass spectra and retention times.[22]

-

Data Analysis: The concentration of (E)-3-Methyl-2-hexenoic acid is determined by comparing the peak area of the analyte to that of the internal standard.

Caption: Workflow for GC-MS analysis of axillary sweat.

Determination of Olfactory Threshold by Air Dilution Olfactometry

This protocol is based on the methodology used for determining the detection threshold of odorants.[11]

Objective: To determine the lowest concentration of (E)-3-Methyl-2-hexenoic acid that can be reliably detected by a human panel.

Materials:

-

Pure (E)-3-Methyl-2-hexenoic acid.

-

An air dilution olfactometer capable of presenting a series of precisely diluted odorant concentrations.

-

A panel of human subjects screened for normal olfactory function.

Procedure:

-

Panelist Selection: Recruit a panel of subjects and screen them for any olfactory dysfunctions.

-

Odorant Preparation: Prepare a stock solution of (E)-3-Methyl-2-hexenoic acid.

-

Olfactometer Setup: The olfactometer is used to generate a series of dilutions of the odorant in odorless air.

-

Presentation of Stimuli: In a controlled environment, each panelist is presented with a series of ascending concentrations of the odorant, interspersed with blanks (odorless air). A forced-choice method (e.g., two-alternative forced choice, where one port presents the odorant and the other presents a blank) is often used.

-

Response Recording: The panelist indicates which port they believe contains the odorant.

-

Threshold Calculation: The individual detection threshold is typically calculated as the geometric mean of the last concentration not detected and the first concentration that is correctly detected. The group threshold is then calculated from the individual thresholds.[11]

References

- 1. CAS 27960-21-0: (2E)-3-Methyl-2-hexenoic acid | CymitQuimica [cymitquimica.com]

- 2. Buy 3-Methyl-2-hexenoic acid | 27960-21-0 [smolecule.com]

- 3. compoundchem.com [compoundchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methyl-2-hexenoic acid | 27960-21-0 | Benchchem [benchchem.com]

- 7. chimia.ch [chimia.ch]

- 8. Body odor - Wikipedia [en.wikipedia.org]

- 9. Genetic influences on human body odor: from genes to the axillae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Is Your Scent Genetic? FAQs Around the Genetics of Smell [healthline.com]

- 11. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Individual comparisons of the levels of (E)-3-methyl-2-hexenoic acid, an axillary odor-related compound, in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. OR5A1 - Wikipedia [en.wikipedia.org]

- 15. genecards.org [genecards.org]

- 16. OR5A2 - Wikipedia [en.wikipedia.org]

- 17. genecards.org [genecards.org]

- 18. Sense of smell - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. Human axillary odor: are there side-related perceptual differences? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. US5538719A - Method for reducing perception of human underarm odor by a pleasant smelling compound - Google Patents [patents.google.com]

- 22. agilent.com [agilent.com]

(E)-3-Methyl-2-hexenoic acid's contribution to axillary malodor

An In-depth Technical Guide on the Contribution of (E)-3-Methyl-2-hexenoic Acid to Axillary Malodor

Executive Summary

Axillary malodor is a complex biological phenomenon driven by the microbial transformation of odorless secretions from skin glands. A primary contributor to the characteristic pungent scent of human sweat is (E)-3-Methyl-2-hexenoic acid (3M2H). This volatile fatty acid is not secreted in its free form but is released on the skin's surface from a non-odorous precursor originating from the apocrine glands. The entire process is genetically determined by the functionality of the ABCC11 transporter and biochemically mediated by specific enzymes from the resident axillary microbiome, primarily Corynebacterium species. This guide provides a detailed examination of the biochemical pathways, genetic underpinnings, and analytical methodologies essential for understanding the role of 3M2H in axillary malodor, intended for researchers and professionals in dermatology and product development.

Biochemical Pathway of 3M2H Formation

The generation of volatile 3M2H is a multi-step process involving secretion of a precursor, transport to the skin surface, and subsequent bacterial enzymatic cleavage.

2.1. Precursor Synthesis and Secretion The direct precursor to 3M2H is an odorless, water-soluble molecule, Nα-(E)-3-methyl-2-hexenoyl-L-glutamine (3M2H-Gln)[1][2][3][4]. This conjugate, along with precursors for other key odorants like 3-hydroxy-3-methylhexanoic acid (HMHA), is synthesized within the apocrine sweat glands[1][5]. Freshly secreted apocrine sweat is sterile and initially odorless[6].

2.2. Genetic Control of Precursor Transport: The ABCC11 Transporter The secretion of 3M2H-Gln and other odorant precursors from the apical membrane of apocrine gland cells into the glandular lumen is critically dependent on the ATP-binding cassette transporter C11 (ABCC11), also known as Multidrug Resistance Protein 8 (MRP8)[2][7][8].

A single nucleotide polymorphism (SNP) at position 538 (rs17822931) in the ABCC11 gene dictates transporter function.[7][8]

-

GG or GA Genotype: Individuals with at least one G allele possess a functional ABCC11 transporter. This enables the secretion of odor precursors, leading to the production of typical axillary odor. This genotype is also associated with the wet earwax phenotype.[9][10]

-

AA Genotype: Homozygous carriers of the A allele have a non-functional or dysfunctional ABCC11 transporter.[11] This genetic variation abolishes the secretion of key odor precursors, including 3M2H-Gln, resulting in a significant reduction or complete lack of axillary malodor[5][7][8]. This genotype is prevalent in many East Asian populations and is strongly associated with the dry earwax phenotype[7][9][11].

2.3. Bacterial Biotransformation on the Skin Surface Once the odorless precursors are secreted onto the skin surface, they become substrates for the resident axillary microbiota[1][12]. The axillary microbiome is typically dominated by Staphylococcus and Corynebacterium species[1][6]. While staphylococci are associated with the production of short-chain volatile fatty acids like isovaleric acid, Corynebacterium species are the primary agents responsible for releasing the potent, characteristic axillary odorants[1].

These bacteria produce a specific zinc-dependent metalloenzyme, Nα-acyl-glutamine aminoacylase (B1246476) (AGA), which cleaves the glutamine from the 3M2H-Gln precursor[1][3]. This enzymatic hydrolysis releases the free, volatile, and highly odorous (E)-3-methyl-2-hexenoic acid[3][13].

Quantitative Data on 3M2H

The concentration of 3M2H in sweat and its low perception threshold underscore its significance in axillary malodor.

Table 1: Concentration of (E)-3-Methyl-2-hexenoic Acid in Axillary Sweat This table summarizes the quantified levels of 3M2H found in human axillary sweat samples.

| Population Studied | Number of Subjects | Detection Range (nmol/mL) | Key Findings | Reference |

| Japanese | 30 | 15.9 - 34.6 (in 6 of 30 subjects) | 3M2H was detected and quantified in a subset of the Asian population, indicating its contribution to malodor beyond Caucasian and African populations. | [14][15] |

Table 2: Olfactory Perception Thresholds of Axillary Odorants This table presents the odor detection thresholds for the isomers of 3-methyl-2-hexenoic acid, highlighting their potency. Lower values indicate a more potent odorant.

| Compound | Odor Threshold (parts per billion, v/v) | Specific Anosmia Rate | Key Findings | Reference |

| (E)-3-Methyl-2-hexenoic acid | ~0.05 ppb | 21.1% | The (E)-isomer has a significantly lower threshold (is ~20 times more potent) than the (Z)-isomer, confirming its role as a key odor contributor. A high rate of specific anosmia exists. | [16] |

| (Z)-3-Methyl-2-hexenoic acid | ~1.0 ppb | 15.6% | Higher threshold indicates a lesser, though still potential, contribution to the overall odor profile. | [16] |

Key Experimental Protocols

Standardized methodologies are crucial for the reproducible study of axillary malodor.

4.1. Protocol for Axillary Sweat Sample Collection This protocol outlines a standardized method for collecting axillary sweat for subsequent analysis.

-

Participant Preparation: Instruct participants to avoid using deodorants, antiperspirants, or scented soaps/lotions for a period of 24-48 hours prior to and during the collection period. Participants should also refrain from consuming strongly flavored foods (e.g., garlic, spices).[17]

-

Collection Medium: Provide participants with clean, unscented 100% cotton T-shirts or cotton pads to be worn in the axillary region.[14][15][18]

-

Wear Duration: Participants wear the collection medium for a standardized period, typically 24 hours, to allow for the accumulation of sweat and bacterial activity.[14][15]

-

Sample Retrieval: After the wear period, the axillary sections of the T-shirt or the cotton pads are carefully cut out by a researcher wearing nitrile gloves to prevent contamination.

-

Storage: Samples are placed in airtight, inert containers (e.g., glass jars with PTFE-lined caps) and immediately frozen at -20°C or lower until analysis to prevent further microbial activity or degradation of compounds.[17]

4.2. Protocol for GC-MS Analysis of 3M2H This protocol details the extraction and instrumental analysis for quantifying 3M2H.

-

Extraction: The collected cotton sample is placed in a flask with a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE) and an internal standard. The flask is agitated to extract the compounds.

-

Hydrolysis (for total 3M2H): To quantify the total amount of 3M2H (both free and precursor-bound), an aliquot of the aqueous fraction of sweat extract is hydrolyzed with a strong base, such as 1M NaOH, to cleave the glutamine conjugate and release the free acid.[6][13][19]

-

Derivatization (Optional but Recommended): To improve chromatographic properties and sensitivity, the carboxylic acid group can be derivatized (e.g., converted to a methyl ester).

-

GC-MS Analysis:

-

Injection: An aliquot of the final extract is injected into the gas chromatograph, typically in splitless mode.

-

Separation: A capillary column (e.g., DB-5ms) is used with a temperature program designed to separate volatile fatty acids. A typical program might start at 30-50°C and ramp up to 250°C.

-

Detection: A mass spectrometer is used as the detector, operating in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification of the target ions for 3M2H.

-

-

Quantification: The concentration of 3M2H is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

4.3. Protocol for Sensory Evaluation of Axillary Malodor This protocol describes the method for assessing odor intensity and character using a trained human panel.

-

Panelist Recruitment and Training: Recruit 10-20 individuals. Screen them for olfactory acuity and specific anosmia to key axillary odorants like 3M2H and androstenone.[16][20] Train panelists according to established standards (e.g., EN 13725, ISO 8586) to recognize and rate odor intensity using a standardized reference scale, such as the n-butanol scale.[20][21][22]

-

Sample Preparation: Place collected sweat samples (e.g., cotton pads) in standardized, odor-free glass sniffing jars. Allow samples to equilibrate to room temperature before assessment.

-

Assessment Environment: Conduct evaluations in a well-ventilated, odor-free room.

-

Evaluation Procedure: Present samples to panelists in a randomized, blinded order. Panelists sniff the headspace of each jar using a standardized technique (e.g., several short sniffs).[22]

-

Rating: Panelists rate the perceived odor intensity on a defined scale (e.g., a 0-10 category scale or a visual analog scale anchored with terms like "no odor" to "extremely strong").[20] They may also provide descriptive analysis of the odor character (e.g., "pungent," "musky," "acidic").

-

Data Analysis: Analyze the intensity ratings statistically to compare differences between samples or treatments.

Genetic Basis and Logical Relationships

The presence or absence of significant axillary malodor is fundamentally a Mendelian trait governed by the ABCC11 gene. The logical flow from genotype to phenotype provides a clear framework for understanding population differences in body odor.

-

Genotype: The genetic code at rs17822931 determines the amino acid at position 180 of the ABCC11 protein. The G allele codes for glycine, while the A allele codes for arginine.

-

Protein Function: The glycine-containing protein (from the G allele) is functional and correctly trafficked to the cell membrane. The arginine-containing protein (from the A allele) is targeted for degradation and is largely non-functional.[10]

-

Secretion: A functional transporter actively secretes 3M2H-Gln and other precursors. A non-functional transporter does not.[7][8]

-

Substrate Availability: The presence of secreted precursors on the skin provides the necessary substrate for bacterial metabolism. The absence of these precursors removes the substrate.

-

Phenotype: The bacterial conversion of the substrate leads to the malodor phenotype. The lack of substrate results in the non-malodorous phenotype.

Conclusion and Implications for Development

(E)-3-Methyl-2-hexenoic acid is unequivocally a principal component of axillary malodor. Its formation is a sophisticated biological process initiated by the genetically-controlled secretion of an odorless precursor via the ABCC11 transporter, followed by specific enzymatic release by Corynebacterium species. This detailed understanding of the molecular pathway offers several strategic targets for the development of next-generation deodorant and antiperspirant technologies:

-

Enzyme Inhibition: Developing specific inhibitors for the bacterial Nα-acyl-glutamine aminoacylase could prevent the release of 3M2H and other volatile fatty acids without disrupting the entire skin microbiome.[3]

-

Competitive Inhibition: Fragrance molecules can be conjugated to L-glutamine, creating "pro-fragrances" that act as competitive substrates for the AGA enzyme. This would lead to the release of a pleasant scent instead of a malodorant.[3]

-

Microbiome Modulation: Strategies aimed at shifting the axillary microbiome from a Corynebacterium-dominant to a Staphylococcus-dominant population could significantly reduce the production of pungent odorants.

-

Precursor Sequestration: Developing topical agents that can bind to or neutralize the odorless precursors on the skin surface before they can be cleaved by bacteria presents another innovative approach.

A thorough understanding of the biochemistry and genetics of 3M2H formation is paramount for creating more effective and targeted solutions to control axillary malodor.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. chimia.ch [chimia.ch]

- 4. researchgate.net [researchgate.net]

- 5. Biochemistry of body odor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. A functional ABCC11 allele is essential in the biochemical formation of human axillary odor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. How ABCC11 gene variants affect body odor [medicalnewstoday.com]

- 10. ABCC11 - Wikipedia [en.wikipedia.org]

- 11. ABCC11 Gene: Ear wax and no body odor [geneticlifehacks.com]

- 12. Axillary odor; experimental study of the role of bacteria, apocrine sweat, and deodorants. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Individual comparisons of the levels of (E)-3-methyl-2-hexenoic acid, an axillary odor-related compound, in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 17. researchgate.net [researchgate.net]

- 18. jtatm.textiles.ncsu.edu [jtatm.textiles.ncsu.edu]

- 19. Proteinaceous precursors of human axillary odor: isolation of two novel odor-binding proteins [pubmed.ncbi.nlm.nih.gov]

- 20. fivesenses.com [fivesenses.com]

- 21. Recruiting, training and managing a sensory panel in odor nuisance testing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]

Methodological & Application

Application Notes and Protocols for the Use of (E)-3-Methyl-2-hexenoic acid-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (E)-3-Methyl-2-hexenoic acid-d5 as an internal standard in quantitative analytical methods. This deuterated standard is particularly valuable for the accurate quantification of its non-labeled counterpart, (E)-3-Methyl-2-hexenoic acid, a significant compound in studies related to axillary odor and metabolomics.

Introduction

(E)-3-Methyl-2-hexenoic acid is a branched short-chain fatty acid identified as a key contributor to human axillary odor.[1][2][3][4] Its quantification in biological matrices such as sweat is crucial for research in areas ranging from personal care product development to studies of metabolic disorders.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry (MS).[5] This is because the deuterated standard exhibits nearly identical chemical and physical properties to the analyte of interest, ensuring it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction efficiency, injection volume, and matrix effects.[6]

Principle of Use as an Internal Standard

This compound serves as an ideal internal standard for the quantification of (E)-3-Methyl-2-hexenoic acid due to the following reasons:

-

Co-elution: In chromatographic separations (GC or LC), it co-elutes with the unlabeled analyte, meaning it is subjected to the same matrix effects and potential ionization suppression or enhancement in the mass spectrometer.

-

Mass Differentiation: It is easily distinguished from the native analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.[5]

-

Similar Physicochemical Properties: Its extraction recovery and ionization response are nearly identical to the analyte.

By adding a known amount of this compound to samples and calibration standards, the ratio of the analyte's peak area to the internal standard's peak area can be used to construct a calibration curve and accurately quantify the analyte's concentration, compensating for analytical variability.

Quantitative Data

The following table summarizes quantitative data for (E)-3-Methyl-2-hexenoic acid found in human axillary sweat, as determined by gas chromatography-mass spectrometry (GC-MS).

| Analyte | Matrix | Concentration Range (nmol/mL) | Analytical Method | Reference |

| (E)-3-Methyl-2-hexenoic acid | Axillary Sweat | 15.9–34.6 | GC-MS | [1][2][3] |

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of (E)-3-Methyl-2-hexenoic acid in a biological matrix (e.g., sweat) using this compound as an internal standard, adapted from established methodologies for short-chain fatty acid analysis.

Materials and Reagents

-

(E)-3-Methyl-2-hexenoic acid (analyte standard)

-

This compound (internal standard)[5]

-

Methanol (B129727) (LC-MS grade)

-

Formic acid

-

Deionized water

-

Sample collection materials (e.g., cotton pads for sweat collection)

-

Solid-phase extraction (SPE) cartridges (mixed-mode)

-

Centrifuge tubes

-

GC or LC vials

Protocol for Quantification of (E)-3-Methyl-2-hexenoic Acid in Sweat by GC-MS

-

Sample Collection:

-

Collect axillary sweat samples on cotton pads worn for a specified period (e.g., 24 hours).

-

Store samples at -20°C or lower until analysis.

-

-

Preparation of Standards:

-

Prepare a stock solution of (E)-3-Methyl-2-hexenoic acid in methanol.

-

Prepare a stock solution of this compound in methanol.

-

Create a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix (e.g., a clean sweat extract or a synthetic sweat matrix).

-

Add a fixed concentration of the this compound internal standard stock solution to each calibration standard and to each unknown sample.

-

-

Sample Extraction:

-

Extract the collected sweat from the cotton pads using a suitable solvent (e.g., methanol with 2% formic acid).

-

For purification and concentration of the acidic compounds, perform solid-phase extraction (SPE) using mixed-mode cartridges.

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the acidic fraction containing (E)-3-Methyl-2-hexenoic acid.

-

Lyophilize the eluate to dryness and reconstitute in a known volume of the initial mobile phase or a suitable solvent for GC analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions (example):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial hold at 50°C for 1 min, ramp at 7°C/min to 190°C, then ramp at 3°C/min to 250°C, and hold for 20 min.[1]

-

Carrier Gas: Helium

-

-

Mass Spectrometer (MS) Conditions (example):

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of (E)-3-Methyl-2-hexenoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

References

- 1. academic.oup.com [academic.oup.com]

- 2. Individual comparisons of the levels of (E)-3-methyl-2-hexenoic acid, an axillary odor-related compound, in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy 3-Methyl-2-hexenoic acid | 27960-21-0 [smolecule.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

Quantitative Analysis of Axillary Odorants by GC-MS: A Detailed Application Note for Researchers

Abstract

This application note provides a comprehensive guide for the quantitative analysis of human axillary odorants using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for researchers, scientists, and drug development professionals working to understand the biochemistry of body odor and develop effective deodorant and antiperspirant technologies. This document outlines detailed protocols for sample collection, preparation, and instrumental analysis, with a special focus on the use of (E)-3-Methyl-2-hexenoic acid-d5 as an internal standard for accurate quantification. Furthermore, it presents a summary of reported concentrations of key axillary odorants and visual workflows to facilitate experimental design and execution.

Introduction

Human axillary odor is a complex mixture of volatile organic compounds (VOCs) that are generated by the bacterial metabolism of odorless precursors found in sweat.[1][2][3] The primary sources of these precursors are the apocrine and eccrine sweat glands located in the axilla.[4] Key classes of axillary odorants include short- to medium-chain fatty acids, thioalcohols, and steroids.[3][5][6] Among these, (E)-3-methyl-2-hexenoic acid (3M2H) and 3-hydroxy-3-methylhexanoic acid (HMHA) are considered major contributors to the characteristic malodor.[7][8]

The quantitative analysis of these odorants is crucial for understanding the efficacy of deodorants and antiperspirants, as well as for research into the genetic and microbial factors influencing body odor.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these volatile compounds.[11][12] The use of a deuterated internal standard, such as this compound, is essential for correcting variations in sample preparation and instrument response, thereby ensuring accurate and reproducible quantification.

This application note provides detailed experimental protocols, quantitative data from various studies, and visual diagrams to guide researchers in setting up and performing robust quantitative analysis of axillary odorants.

Quantitative Data of Key Axillary Odorants

The following tables summarize the reported concentrations of major volatile organic compounds found in human axillary sweat from various studies. These values can serve as a reference for expected concentration ranges.

Table 1: Quantitative Data for Key Carboxylic Acid Odorants in Human Axillary Sweat

| Odorant | Concentration Range | Sample Population/Notes | Reference(s) |

| (E)-3-Methyl-2-hexenoic acid (3M2H) | Varies significantly between individuals and ethnic groups. Higher in Caucasians and African-Americans than in East Asians. | Comparison between different ethnic groups. | [10] |

| 3-Hydroxy-3-methylhexanoic acid (HMHA) | Generally the most abundant odorant. | Identified as a key odorant in the axillary region. | [5][8] |

| Acetic acid | Present, but concentration varies. | Common volatile fatty acid in sweat. | [11] |

| Propanoic acid | Present, but concentration varies. | Common volatile fatty acid in sweat. | [11] |

| Isovaleric acid (3-methylbutanoic acid) | Contributes to the "cheesy" aspect of body odor. | A well-known short-chain fatty acid in sweat. | [13] |

| Hexanoic acid | Present in various studies. | Straight-chain fatty acid found in axillary secretions. | [13] |

| Heptanoic acid | Present in various studies. | Straight-chain fatty acid found in axillary secretions. | [13] |

| Octanoic acid | Present in various studies. | Straight-chain fatty acid found in axillary secretions. | [13] |

Table 2: Quantitative Data for Thioalcohols and Steroids in Human Axillary Sweat

| Odorant | Concentration Range | Sample Population/Notes | Reference(s) |

| 3-Methyl-3-sulfanylhexan-1-ol (3M3SH) | Very low odor threshold, potent contributor. Women may have the potential to liberate significantly more than men. | A key sulfur-containing odorant. | [6][14] |

| Androstenone | Higher concentrations typically found in male axillary sweat. | Steroidal pheromone. | [13] |

| Androstenol | Higher concentrations typically found in male axillary sweat. | Steroidal pheromone. | [13] |

Experimental Protocols

This section provides detailed protocols for the collection, extraction, and analysis of axillary odorants.

Axillary Sweat Sample Collection

Materials:

-

Cotton pads (100% cotton, sterile)

-

T-shirts (100% cotton, pre-washed with unscented detergent)

-

Sterile, airtight glass vials

-

Ethanol (B145695) (70%)

-

Gloves

Protocol:

-

Participant Preparation: Instruct participants to avoid using deodorants, antiperspirants, perfumes, and scented soaps for at least 24 hours prior to sample collection. Participants should also refrain from consuming spicy foods or alcohol, which can influence body odor.

-

Axilla Cleaning: The axillary region of the participant should be cleaned with a 70% ethanol solution and allowed to air dry completely.

-

Sample Collection using Cotton Pads:

-

Place a sterile cotton pad in each axilla.

-

Instruct the participant to wear a clean, 100% cotton T-shirt over the pads.

-

The pads should be worn for a standardized period, typically 6-24 hours, to collect sweat.

-

After the collection period, carefully remove the cotton pads using sterile forceps and place them in separate, labeled, sterile glass vials.

-

-

Sample Collection using T-shirts:

-

The participant wears a clean, 100% cotton T-shirt for a standardized period (e.g., 24 hours).

-

After the collection period, the T-shirt is removed, and the axillary region of the shirt is cut out.

-

The fabric samples are placed in labeled, sterile glass vials.

-

-

Storage: Samples should be stored at -20°C or lower until extraction to minimize the loss of volatile compounds.

Sample Preparation and Extraction

Materials:

-

This compound (internal standard)

-

Dichloromethane (B109758) (DCM), GC-grade

-

Sodium sulfate (B86663) (anhydrous)

-

Centrifuge tubes

-

Vortex mixer

-

Pipettes and tips

-

GC vials with inserts

Protocol:

-

Internal Standard Spiking: To each sample vial (containing either the cotton pad or T-shirt cutting), add a known amount of this compound solution in a suitable solvent (e.g., methanol (B129727) or dichloromethane). The concentration of the internal standard should be within the expected range of the analytes of interest.

-

Solvent Extraction:

-

Add a sufficient volume of dichloromethane to completely submerge the cotton pad or fabric sample in the vial.

-

Seal the vial tightly.

-

Vortex the sample for 1-2 minutes to ensure thorough extraction of the odorants into the solvent.

-

Allow the sample to stand for at least 30 minutes at room temperature. For more exhaustive extraction, sonication can be employed.

-

-

Drying and Concentration:

-

Carefully transfer the dichloromethane extract to a clean centrifuge tube.

-

Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

-

Gently swirl the tube and let it stand for 5-10 minutes.

-

Transfer the dried extract to a new clean tube.

-

If necessary, concentrate the extract to a smaller volume (e.g., 100-200 µL) under a gentle stream of nitrogen gas. Avoid complete dryness.

-

-

Transfer to GC Vial: Transfer the final extract into a GC vial with an insert for analysis.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column suitable for volatile fatty acid analysis (e.g., a wax-type column like DB-WAX or a mid-polar column like DB-5ms)

GC-MS Parameters (Example):

| Parameter | Setting |

| GC System | |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature 40 °C, hold for 2 min, ramp at 5 °C/min to 240 °C, hold for 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 35-400 |

| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 250 °C |

Note: These parameters are a starting point and may require optimization based on the specific instrument and column used.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

Axillary Odorant Formation Pathway

This diagram illustrates the biochemical pathway for the formation of key axillary odorants from odorless precursors by skin microbiota.

Conclusion

This application note provides a detailed framework for the quantitative analysis of axillary odorants using GC-MS with this compound as an internal standard. The provided protocols and data serve as a valuable resource for researchers in the fields of dermatology, microbiology, and cosmetic science. Adherence to these standardized methods will facilitate more consistent and comparable data across different studies, ultimately advancing our understanding of human body odor and the development of more effective odor-control products.

References

- 1. eugenix.org [eugenix.org]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. Microbiological and biochemical origins of human axillary odour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sweathelp.org [sweathelp.org]

- 5. Identification of new odoriferous compounds in human axillary sweat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis of malodour precursor transport in the human axilla - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. gcms.cz [gcms.cz]

- 9. The Effect of Ethnicity on Human Axillary Odorant Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of fatty acids in human sweat during fasting using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of Fatty Acids in Human Sweat during Fasting Using GC/MS [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 3-Methyl-2-hexenoic Acid in Human Plasma by LC-MS/MS

Abstract